molecular formula C10H17NO3 B057982 Tert-butyl (2S)-6-oxopiperidine-2-carboxylate CAS No. 128524-48-1

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate

Cat. No. B057982
M. Wt: 199.25 g/mol
InChI Key: VBGWLMQABAJEAR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (S)-pipecolic acid ester and is commonly used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of tert-butyl (2S)-6-oxopiperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, including acylation and alkylation reactions. It can also act as a chiral auxiliary in asymmetric synthesis.

Biochemical And Physiological Effects

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has no known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-butyl (2S)-6-oxopiperidine-2-carboxylate in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of tert-butyl (2S)-6-oxopiperidine-2-carboxylate in scientific research. One potential application is in the development of new pharmaceuticals and natural products. It can also be used in the synthesis of chiral compounds for use in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate can be synthesized using various methods, including the reaction of tert-butyl acetoacetate with pipecolic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of tert-butyl bromoacetate with pipecolic acid in the presence of a base such as potassium carbonate.

Scientific Research Applications

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is commonly used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.

properties

CAS RN

128524-48-1

Product Name

Tert-butyl (2S)-6-oxopiperidine-2-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (2S)-6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1

InChI Key

VBGWLMQABAJEAR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1

SMILES

CC(C)(C)OC(=O)C1CCCC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(=O)N1

synonyms

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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